![molecular formula C19H17N3 B1658557 4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline CAS No. 61413-76-1](/img/structure/B1658557.png)
4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline typically involves the diazotization of 4-methylbenzenamine followed by coupling with N-phenylbenzenamine. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: Reduction of the azo group can produce corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of pigments and as a stabilizer in certain materials.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing its structure upon exposure to light, which can affect its binding to various molecular targets. This property is particularly useful in the design of photoresponsive materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
Uniqueness
4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo photoisomerization makes it particularly valuable in the development of light-responsive materials, setting it apart from other similar azo compounds .
Eigenschaften
CAS-Nummer |
61413-76-1 |
|---|---|
Molekularformel |
C19H17N3 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
4-[(4-methylphenyl)diazenyl]-N-phenylaniline |
InChI |
InChI=1S/C19H17N3/c1-15-7-9-18(10-8-15)21-22-19-13-11-17(12-14-19)20-16-5-3-2-4-6-16/h2-14,20H,1H3 |
InChI-Schlüssel |
GZMRBDZCNOPDSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3,5-Dichlorophenyl)propan-2-yl]-4,5,6,7-tetrahydroisoindole-1,3-dione](/img/structure/B1658474.png)
![2-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl}methyl)-4-methoxyphenol](/img/structure/B1658475.png)
![Benzene, 1,1'-[2-(phenylthio)-1-propene-1,3-diyl]bis-](/img/structure/B1658476.png)
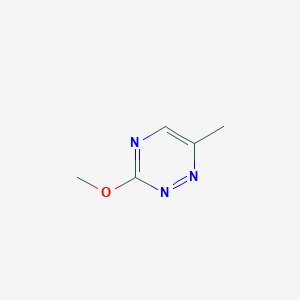
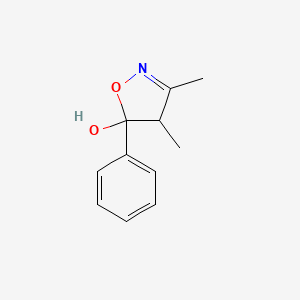
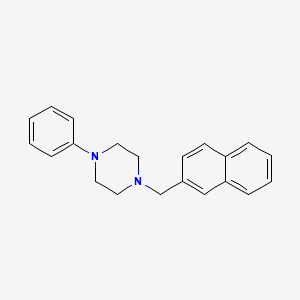
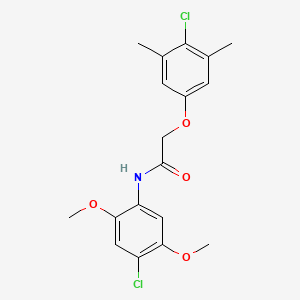
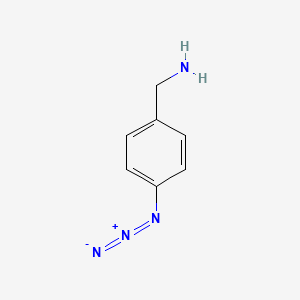
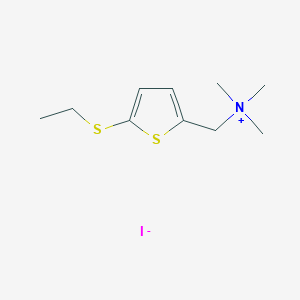
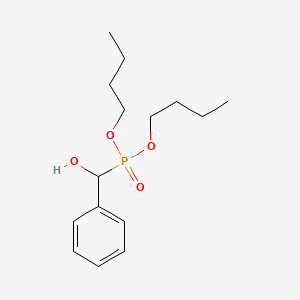
![2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B1658493.png)
![Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-](/img/structure/B1658494.png)
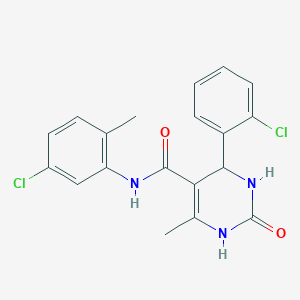
![Thieno[2,3-b]thiophene-2-carboxylic acid, 5-phenyl-](/img/structure/B1658496.png)
